![molecular formula C19H22FN3O3S B2770629 3-fluoro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide CAS No. 897612-13-4](/img/structure/B2770629.png)
3-fluoro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide
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Overview
Description
The compound “3-fluoro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of “3-fluoro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide” is not explicitly provided in the available literature .Chemical Reactions Analysis
The chemical reactions involving “3-fluoro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide” are not well-documented in the available literature .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-fluoro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide” are not well-documented in the available literature .Scientific Research Applications
Carbonic Anhydrase Inhibitory Properties
Research has identified compounds incorporating sulphonamide moieties, similar in structure to "3-fluoro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide", that show potent inhibitory effects on carbonic anhydrase (CA) enzymes. These enzymes are crucial in various physiological processes, including respiration and the regulation of pH in blood and tissues. Sulphonamides with fluorine substitutions have demonstrated effective inhibition against human carbonic anhydrase isoforms, indicating potential therapeutic applications in conditions where CA activity is dysregulated (Bilginer et al., 2019).
Antimicrobial Activity
Fluorinated compounds, including those similar to the compound , have been synthesized and evaluated for their antimicrobial efficacy. Studies have found that certain fluorinated sulphonamides and benzamide derivatives exhibit significant antifungal and antibacterial properties. This suggests their potential as leads for developing new antimicrobial agents, especially against drug-resistant strains (Carmellino et al., 1994).
Antiproliferative Activities
Sulphonamide derivatives have been investigated for their antiproliferative activities against various cancer cell lines. Compounds exhibiting structural similarities to "3-fluoro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide" have shown promising results in inhibiting the growth of certain types of cancer cells. These findings indicate the potential application of such compounds in cancer therapy, highlighting their role in the development of new anticancer drugs (Mert et al., 2014).
Dual Receptor Agonism and Serotonin Reuptake Inhibition
Research into compounds structurally related to "3-fluoro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide" has explored their potential as dual 5-HT1A receptor agonists and serotonin reuptake inhibitors. These properties suggest therapeutic applications in psychiatric disorders such as depression and anxiety, where modulation of serotonin levels plays a key role (Heinrich et al., 2004).
Histone Deacetylase Inhibition
Benzamide derivatives, including those with structural similarities to the compound of interest, have been identified as inhibitors of histone deacetylase (HDAC). HDAC inhibitors can induce hyperacetylation of histones, leading to alterations in gene expression. This mechanism has implications for the treatment of various cancers, as it can regulate the expression of genes involved in tumor suppression and apoptosis (Saito et al., 1999).
Future Directions
properties
IUPAC Name |
3-fluoro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3S/c20-17-6-4-5-16(15-17)19(24)21-9-14-27(25,26)23-12-10-22(11-13-23)18-7-2-1-3-8-18/h1-8,15H,9-14H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSNVQWIBRVCPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide |
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